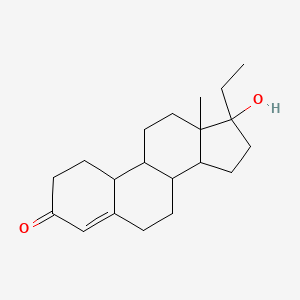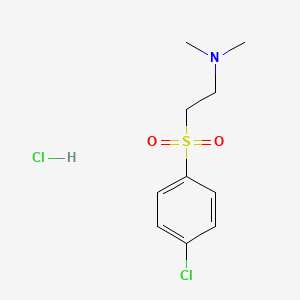
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethanamine moiety with two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but initial studies suggest its potential as a modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of an ethanamine moiety.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylmethanamine: Similar structure but with a methanamine group instead of an ethanamine moiety.
Uniqueness
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine moiety allows for different reactivity compared to its acetamide and methanamine analogs, making it a valuable compound for various applications.
Properties
CAS No. |
90945-13-4 |
|---|---|
Molecular Formula |
C10H15Cl2NO2S |
Molecular Weight |
284.20 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
InChI Key |
VPETYVNKBGXXEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
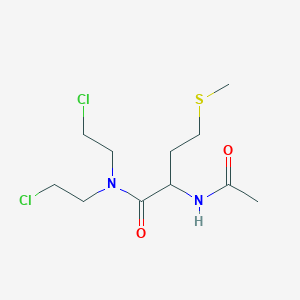
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
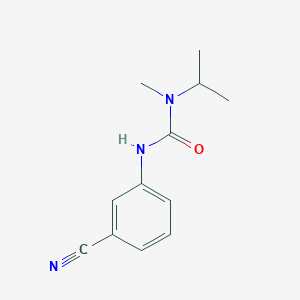
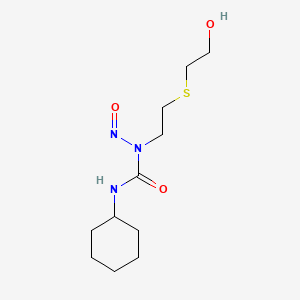
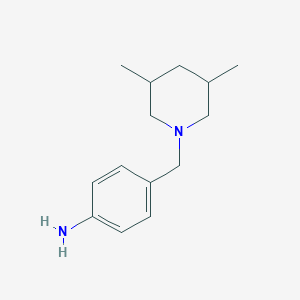
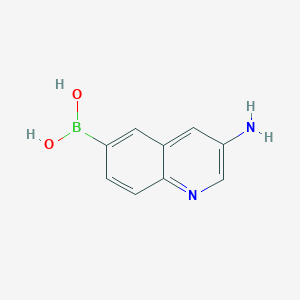
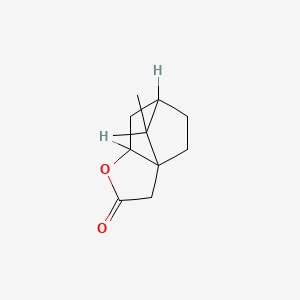
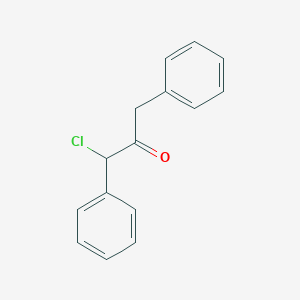
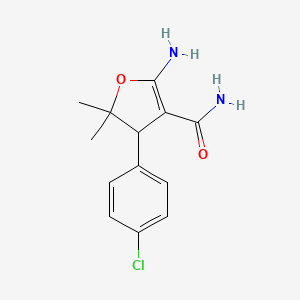
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
